
4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one
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Overview
Description
4-Ethoxy-6,7-dihydro-1H-azepin-2(5H)-one is a seven-membered heterocyclic compound featuring an azepinone core (a lactam ring) with an ethoxy substituent at the 4-position. This structure confers unique chemical and biological properties, making it a scaffold of interest in medicinal chemistry and organic synthesis.
Scientific Research Applications
Pharmaceutical Applications
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Intermediate in Drug Synthesis
- 4-Ethoxy-6,7-dihydro-1H-azepin-2(5H)-one is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds targeting central nervous system (CNS) disorders. Its unique azepine ring structure allows for the modification and development of new therapeutic agents aimed at treating conditions such as anxiety and depression.
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Potential Biological Activities
- Although specific biological activities are still under investigation, preliminary studies suggest that this compound may exhibit properties relevant to neuropharmacology. Further research is needed to elucidate its mechanism of action and therapeutic potential in treating CNS-related disorders.
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Chemical Probes
- The compound can serve as a chemical probe in biological research, helping to understand the interactions between small molecules and biological targets. This application is vital for drug discovery processes.
Synthetic Utility
This compound is recognized for its versatility in organic synthesis:
- Building Block for Complex Molecules
Comparative Analysis with Related Compounds
The following table outlines structural comparisons between this compound and similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-Methoxy-4,5-dihydro-1H-benzo[b]azepin | Benzene ring fused with azepine | Exhibits different electronic properties due to methoxy substitution |
4-Ethoxyisoquinoline | Isoquinoline structure with ethoxy group | Different ring system affecting reactivity |
1-Methylazepan-2-one | Methylated azepane structure | Variation in alkyl substitution impacting biological activity |
This comparison highlights the unique features of this compound while emphasizing its potential applications and interactions within medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of azepinone derivatives typically involves cyclization or ring-closing strategies. For example, refluxing precursors in acetic acid (e.g., as in benzodiazepine synthesis ) can promote intramolecular amide bond formation. Catalysts like palladium (used in furanone synthesis ) or acid/base conditions may enhance regioselectivity. Optimization requires systematic variation of solvents (e.g., ethanol for recrystallization ), temperature, and catalysts, followed by purity analysis via HPLC or GC-MS.
Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm proton/carbon environments (e.g., ethoxy group δ ~1.3 ppm for CH₃ and ~3.5 ppm for CH₂ ). IR spectroscopy identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹). For stereochemical confirmation, X-ray crystallography (monoclinic systems, space group P21/c ) provides precise bond angles and lattice parameters. Discrepancies between spectral and crystallographic data should be addressed via DFT calculations or additional 2D NMR (e.g., NOESY) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound derivatives?
- Methodological Answer : Regioselectivity is influenced by electron-donating groups (e.g., ethoxy) and ring strain. Use computational methods (DFT, Fukui indices) to map electron density and predict reactive sites. Experimental validation involves synthesizing derivatives (e.g., halogenation at C-3 vs. C-5) and comparing kinetic data via LC-MS monitoring. Contrast with analogous compounds like 5-phenylfuran-2(5H)-one, where substituents direct reactivity .
Q. How can in vitro biological activity of this compound be systematically evaluated, and what confounding factors must be controlled?
- Methodological Answer : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. For cytotoxicity, use MTT assays on cancer cell lines (IC₅₀ determination). Control for solvent effects (DMSO concentration ≤0.1%) and validate target engagement via SPR (surface plasmon resonance) or thermal shift assays. Compare with structurally related bioactive compounds, such as pyrazole-thiazolone hybrids , to identify pharmacophore contributions.
Q. Data Analysis and Contradiction Resolution
Q. How should researchers address contradictions between computational predictions and experimental spectral data for this compound?
- Methodological Answer : Reconcile discrepancies by:
- Re-examining sample purity (HPLC, elemental analysis).
- Validating computational parameters (e.g., solvent model in DFT simulations).
- Performing variable-temperature NMR to detect conformational dynamics .
- Referencing crystallographic data (e.g., bond lengths/angles ) to refine computational models.
Q. What strategies mitigate decomposition of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct stability studies by:
- Storing samples in inert atmospheres (N₂) at –20°C.
- Testing degradation kinetics via HPLC under accelerated conditions (40–60°C, pH 1–13).
- Identifying degradation products via HR-MS and proposing stabilization methods (lyophilization, cyclodextrin encapsulation) .
Q. Experimental Design and Optimization
Q. What factorial design approaches are optimal for scaling up synthesis while minimizing byproducts?
- Methodological Answer : Apply a Box-Behnken or central composite design to optimize variables (catalyst loading, temperature, solvent ratio). Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy. For byproduct suppression, introduce scavengers (e.g., molecular sieves for water-sensitive steps) or switch to flow chemistry for better heat/mass transfer .
Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic or environmental degradation pathways?
- Methodological Answer : Synthesize ¹³C-labeled analogs at the carbonyl or ethoxy group via labeled precursors (e.g., ¹³C-acetic anhydride). Track degradation in soil/water systems using LC-MS/MS or quantify mineralization via ¹³CO₂ trapping. Compare with non-labeled compounds to confirm pathway specificity .
Q. Cross-Disciplinary Applications
Q. What computational tools integrate molecular docking and MD simulations to predict this compound’s interaction with biological targets?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking into protein active sites (e.g., COX-2, EGFR). Validate with MD simulations (GROMACS) to assess binding stability. Compare with experimental data (SPR, IC₅₀) to refine scoring functions .
Q. How does the compound’s photophysical properties (e.g., fluorescence) correlate with its electronic structure, and can it be tuned for sensor applications?
- Methodological Answer : Measure absorbance/emission spectra in solvents of varying polarity. Correlate with TD-DFT calculations to identify π→π* transitions. Functionalize the azepinone core with electron-withdrawing groups (e.g., –NO₂) to redshift emission for optical sensing .
Comparison with Similar Compounds
Structural Analogues and Their Unique Features
The following table highlights key structural analogs and their distinguishing attributes:
Substituent Effects on Reactivity and Bioactivity
- Ethoxy Group : The ethoxy substituent in this compound likely increases electron density at C4, enhancing stability and influencing nucleophilic/electrophilic reactivity. Comparable ether-substituted compounds, such as 6,7-dimethoxyquinazolin-4(3H)-one, show improved solubility and target affinity .
- Methyl vs.
Physical and Chemical Properties
While direct data is unavailable, inferences can be drawn from similar compounds:
- Melting Points: Dibenzo[c,e]azepin-5-one derivatives exhibit melting points between 198–259°C, suggesting azepinones generally have high thermal stability .
- Solubility : Ethoxy groups may improve aqueous solubility compared to methyl or aryl substituents, as seen in pyrazolopyrimidine derivatives .
- Reactivity : The ethoxy group could participate in substitution reactions, akin to 6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one, which undergoes oxidation to dioxepines .
Preparation Methods
Cyclization of Linear Precursors via Acid-Catalyzed Lactamization
A common strategy for azepinone synthesis involves the cyclization of linear precursors containing both amine and carbonyl functionalities. For 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one, a plausible route begins with a δ-keto amide precursor (1) . Under acidic conditions, such as polyphosphoric acid (PPA) or methanesulfonic acid, the amine group nucleophilically attacks the ketone, forming the seven-membered lactam ring .
Example Procedure:
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Synthesis of δ-Keto Amide (1):
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React 4-ethoxy-5-aminopentanoic acid with acetyl chloride in dichloromethane (DCM) to form the corresponding amide.
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Oxidize the terminal alcohol to a ketone using Jones reagent (CrO₃/H₂SO₄).
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Cyclization:
Key Considerations:
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Acid concentration and temperature critically influence cyclization efficiency.
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Competing side reactions, such as over-oxidation or dimerization, require careful optimization.
Photoinduced Reactions for Azepine Intermediate Formation
Recent advances in photochemical methods enable the synthesis of azepine derivatives, which can be oxidized to azepinones. In a method analogous to Giricheva et al. , aryl azides react with 1,3-dicarbonyl compounds under UV light to form azepines. Subsequent oxidation of the azepine intermediate with meta-chloroperbenzoic acid (mCPBA) yields the azepinone.
Example Procedure:
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Photoinitiated Azepine Synthesis:
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Oxidation to Azepinone:
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Treat the azepine with mCPBA in DCM at 0°C for 2 hours.
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Quench with Na₂S₂O₃ and isolate the product.
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Advantages:
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High regioselectivity due to the photoinduced radical mechanism .
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Mild oxidation conditions preserve the ethoxy group.
Ring-Closing Metathesis (RCM) of Diene-Amides
Ring-closing metathesis using Grubbs catalysts offers a versatile route to cyclic lactams. For this compound, a diene-amide precursor (2) undergoes RCM to form the azepinone skeleton.
Example Procedure:
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Synthesis of Diene-Amide (2):
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Couple 4-ethoxy-3-butenoic acid with allylamine using EDC/HOBt.
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RCM Reaction:
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React the diene-amide with Grubbs 2nd-generation catalyst (5 mol%) in refluxing DCM for 24 hours.
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Filter through Celite and concentrate.
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Challenges:
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Catalyst loading and solvent choice impact yield.
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Competing polymerization requires strict anhydrous conditions.
Ethoxy Group Introduction via Nucleophilic Substitution
Post-cyclization ethoxylation provides an alternative route. A hydroxyl group at position 4 of the azepinone core is alkylated using ethyl bromide under basic conditions.
Example Procedure:
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Hydroxyl Intermediate (3):
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Synthesize 4-hydroxy-6,7-dihydro-1H-azepin-2(5H)-one via cyclization of a δ-keto amide.
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Williamson Ether Synthesis:
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Dissolve the hydroxyl intermediate in DMF, add K₂CO₃ and ethyl bromide.
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Heat at 60°C for 8 hours.
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Optimization Notes:
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Polar aprotic solvents (e.g., DMF) enhance reaction rates.
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Excess ethyl bromide ensures complete substitution.
Enzymatic Lactamization for Stereocontrol
Biocatalytic methods using lipases or transaminases enable enantioselective lactam formation. While less explored for seven-membered rings, engineered enzymes could cyclize keto-amine precursors with high stereofidelity.
Example Procedure:
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Keto-Amine Precursor (4):
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Prepare 4-ethoxy-5-aminopentan-2-one via reductive amination.
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Enzymatic Cyclization:
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Incubate the precursor with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.5) at 37°C for 48 hours.
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Limitations:
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Enzyme stability and substrate specificity require extensive screening.
Comparative Analysis of Methods
Method | Yield (%) | Key Advantages | Limitations |
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Acid-Catalyzed | 60–75 | Scalability, low cost | Side reactions, harsh conditions |
Photoinduced | 50–65 | Regioselectivity, mild conditions | UV equipment required |
RCM | 40–55 | Stereocontrol, versatility | High catalyst cost |
Post-Cyclization Alkylation | 70–85 | Flexibility in substitution | Requires hydroxyl precursor |
Enzymatic | 30–45 | Enantioselectivity, green chemistry | Limited substrate scope |
Properties
CAS No. |
165257-04-5 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-ethoxy-1,2,3,4-tetrahydroazepin-7-one |
InChI |
InChI=1S/C8H13NO2/c1-2-11-7-4-3-5-9-8(10)6-7/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
ZHQNCVSUZIZVDB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)NCCC1 |
Canonical SMILES |
CCOC1=CC(=O)NCCC1 |
Origin of Product |
United States |
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